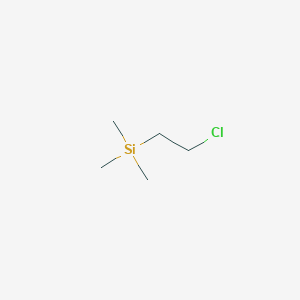
(2-chloroethyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Chloroethyl)trimethylsilane: is an organosilicon compound with the molecular formula C5H13ClSi . It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both a chloroethyl group and a trimethylsilyl group, making it a valuable intermediate in organic synthesis .
准备方法
Synthetic Routes and Reaction Conditions: (2-Chloroethyl)trimethylsilane can be synthesized through the reaction of ethylene with chlorine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained .
Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where ethylene and chlorine are reacted in the presence of a suitable catalyst. The reaction mixture is then purified through distillation to isolate the desired compound .
化学反应分析
Types of Reactions: (2-Chloroethyl)trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or other oxidized derivatives.
Reduction Reactions: It can be reduced to form simpler silanes or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles like amines, alcohols, and thiols. These reactions typically occur under mild conditions with the use of a base to facilitate the substitution.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions to achieve the desired oxidation.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions to prevent unwanted side reactions.
Major Products Formed:
Substitution Reactions: Products include various substituted silanes, such as (2-aminoethyl)trimethylsilane or (2-hydroxyethyl)trimethylsilane.
Oxidation Reactions: Products include silanols and other oxidized silane derivatives.
Reduction Reactions: Products include simpler silanes and other reduced silane derivatives.
科学研究应用
Chemistry: (2-Chloroethyl)trimethylsilane is widely used as an intermediate in organic synthesis. It is employed in the preparation of various organosilicon compounds, which are valuable in the development of new materials and catalysts .
Biology: In biological research, this compound has been used to study the effects of organosilicon compounds on cellular processes. It has shown potential in modulating enzyme activity and influencing cellular signaling pathways .
Medicine: The compound has been investigated for its potential therapeutic applications, particularly in the treatment of chronic pain and depression. It has been shown to inhibit the activity of tyrosine kinase and adenosine receptors, which are involved in the development of these conditions .
Industry: In industrial applications, this compound is used in the production of silicone-based materials, coatings, and adhesives. Its reactivity makes it a valuable component in the formulation of various industrial products .
作用机制
(2-Chloroethyl)trimethylsilane exerts its effects through the inhibition of specific molecular targets. It has been shown to inhibit the activity of tyrosine kinase, an enzyme involved in cellular signaling pathways. Additionally, it inhibits adenosine receptors, which play a role in the development of chronic pain and depression. The compound induces conformational changes in the purinergic receptor, affecting its binding properties and downstream signaling .
相似化合物的比较
Chlorotrimethylsilane (Trimethylsilyl chloride): A widely used organosilicon compound with similar reactivity but lacks the chloroethyl group.
(Chloromethyl)trimethylsilane: Similar in structure but with a chloromethyl group instead of a chloroethyl group.
Trimethylsilylmethyl chloride: Another related compound used in organic synthesis.
Uniqueness: (2-Chloroethyl)trimethylsilane is unique due to the presence of both a chloroethyl group and a trimethylsilyl group. This combination imparts distinct reactivity and makes it a versatile intermediate in various chemical reactions. Its ability to inhibit specific molecular targets also sets it apart from other similar compounds .
属性
IUPAC Name |
2-chloroethyl(trimethyl)silane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H13ClSi/c1-7(2,3)5-4-6/h4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWMXONAIDFQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
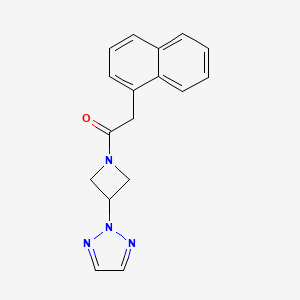
![Methyl 4-[4-(thian-4-yl)-1,4-diazepane-1-carbonyl]benzoate](/img/structure/B2693766.png)
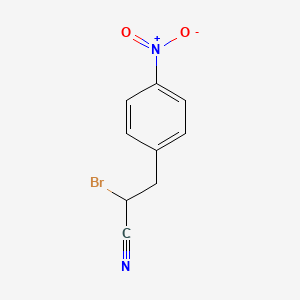
![Lithium 1-(2,2,2-trifluoroethyl)-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2693768.png)
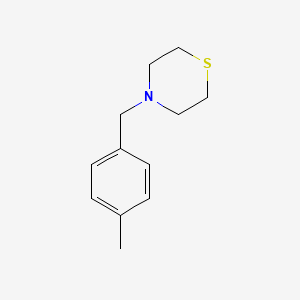
![2-ethoxy-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}pyridine-3-carboxamide](/img/structure/B2693772.png)
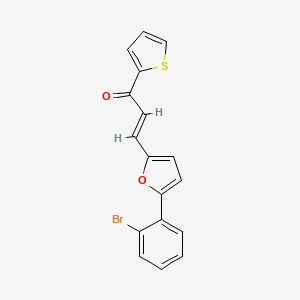
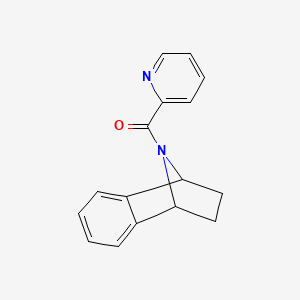
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{[4-(thiophen-3-yl)oxan-4-yl]methyl}propanamide](/img/structure/B2693778.png)
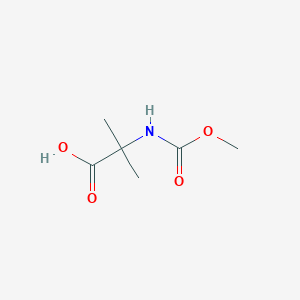
![3-[(3-Chlorophenyl)sulfanyl]butan-2-one](/img/structure/B2693780.png)
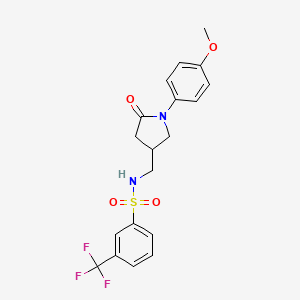
![2-((3-butyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorobenzyl)acetamide](/img/structure/B2693783.png)
![(E)-2-cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2693784.png)
